1-{6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane
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Overview
Description
1-{6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane is a complex organic compound that features a unique structure combining a pyridazine ring, a piperazine ring, and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane typically involves multiple steps, starting with the preparation of the core structures and subsequent functionalization. The general synthetic route includes:
Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the Piperazine Ring: The piperazine moiety can be introduced via nucleophilic substitution reactions, often using piperazine derivatives and suitable electrophiles.
Attachment of the Trimethoxybenzoyl Group: This step involves the acylation of the piperazine ring with 3,4,5-trimethoxybenzoyl chloride under basic conditions.
Formation of the Azepane Ring: The azepane ring can be synthesized through ring-closing reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-{6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: LiAlH4, NaBH4
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,5-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine
- 1-(3,4,5-Trimethoxybenzyl)piperazine
- tert-Butyl 4-(6-Amino-3-pyridyl)piperazine-1-carboxylate
Uniqueness
1-{6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N5O4/c1-31-19-16-18(17-20(32-2)23(19)33-3)24(30)29-14-12-28(13-15-29)22-9-8-21(25-26-22)27-10-6-4-5-7-11-27/h8-9,16-17H,4-7,10-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRXDSDTWHHXNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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